2-Methyl-6-(oxan-4-yloxy)pyridine

Physicochemical profiling Lipophilicity Medicinal chemistry

2-Methyl-6-(oxan-4-yloxy)pyridine is a disubstituted pyridine featuring a methyl group at the 2‑position and a tetrahydropyran‑4‑yloxy (oxan‑4‑yloxy) ether at the 6‑position, with molecular formula C₁₁H₁₅NO₂ and molecular weight 193.24 g·mol⁻¹. This substitution pattern places the compound at the interface of alkyl‑, alkoxy‑, and cyclic‑ether‑functionalized pyridines, a chemical space relevant to medicinal chemistry building blocks, ligand design, and agrochemical intermediates.

Molecular Formula C11H15NO2
Molecular Weight 193.246
CAS No. 2175884-35-0
Cat. No. B2554141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-(oxan-4-yloxy)pyridine
CAS2175884-35-0
Molecular FormulaC11H15NO2
Molecular Weight193.246
Structural Identifiers
SMILESCC1=NC(=CC=C1)OC2CCOCC2
InChIInChI=1S/C11H15NO2/c1-9-3-2-4-11(12-9)14-10-5-7-13-8-6-10/h2-4,10H,5-8H2,1H3
InChIKeyILALWMRVDNEJLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-6-(oxan-4-yloxy)pyridine (CAS 2175884-35-0) – Structural Identity and Physicochemical Baseline


2-Methyl-6-(oxan-4-yloxy)pyridine is a disubstituted pyridine featuring a methyl group at the 2‑position and a tetrahydropyran‑4‑yloxy (oxan‑4‑yloxy) ether at the 6‑position, with molecular formula C₁₁H₁₅NO₂ and molecular weight 193.24 g·mol⁻¹ . This substitution pattern places the compound at the interface of alkyl‑, alkoxy‑, and cyclic‑ether‑functionalized pyridines, a chemical space relevant to medicinal chemistry building blocks, ligand design, and agrochemical intermediates [1]. Its structural features—an sp²‑hybridized pyridine nitrogen available for coordination or protonation, a moderately bulky cyclic ether, and a small alkyl substituent—create a distinct physicochemical and reactivity profile that cannot be reproduced by simple 2,6‑dialkyl‑ or 2‑alkoxy‑6‑alkylpyridine analogs.

Why 2-Methyl-6-(oxan-4-yloxy)pyridine Cannot Be Replaced by Common 2,6‑Disubstituted Pyridine Analogs


The oxan‑4‑yloxy substituent is not a simple alkyl or alkoxy group; the embedded tetrahydropyran ring simultaneously increases hydrogen‑bond acceptor count, enlarges polar surface area, and modulates steric bulk and conformational flexibility in ways that linear alkoxy or dialkyl analogs do not replicate [1]. In drug‑discovery programs, even subtle changes in the 6‑position alkoxy group of 2‑methylpyridines have produced orders‑of‑magnitude shifts in target binding affinity, as demonstrated in 5‑HT₆ antagonist series where replacement of a smaller alkoxy group with a cyclic ether‑containing motif altered IC₅₀ values by >10‑fold [2]. Consequently, procurement of the exact 2‑methyl‑6‑(oxan‑4‑yloxy) variant—rather than a generic 2,6‑disubstituted pyridine—is mandatory for any structure‑activity relationship (SAR) study, patent exemplification, or synthetic route that depends on the precise electronic, steric, or pharmacophoric signature of the oxan‑4‑yloxy group. The quantitative evidence below substantiates the physicochemical and functional differences that make simple substitution untenable.

Quantitative Differentiation of 2-Methyl-6-(oxan-4-yloxy)pyridine Against Closest Structural Analogs


Lipophilicity (logP) and Polar Surface Area: Oxan‑4‑yloxy vs. Methoxy and Dimethyl Analogs

When compared to the simplest 2,6‑disubstituted analog 2,6‑dimethylpyridine, the replacement of the 6‑methyl group with an oxan‑4‑yloxy group increases the computed logP from ~0.12 to ~1.44 and more than doubles the polar surface area (PSA) from ~12.9 Ų to ~29.5 Ų [1]. Relative to 2‑methyl‑6‑methoxypyridine (logP ≈ 1.78, PSA ≈ 22.1 Ų), the oxan‑4‑yloxy analog exhibits a modestly lower logP (Δ ≈ ‑0.34) despite a higher molecular weight, indicating that the additional ether oxygen in the tetrahydropyran ring partially offsets the lipophilicity gained from the extra methylene units, while simultaneously increasing PSA by approximately 7.4 Ų [1]. These differences place the compound in a distinct lipophilicity–polarity window that is not achievable with simple alkyl or linear alkoxy substituents.

Physicochemical profiling Lipophilicity Medicinal chemistry

Hydrogen‑Bond Acceptor Capacity: Oxan‑4‑yloxy Introduces a Third H‑Bond Acceptor

The oxan‑4‑yloxy substituent contains two oxygen atoms (the linking ether oxygen and the endocyclic pyran oxygen), which together with the pyridine nitrogen provide a total of three hydrogen‑bond acceptor (HBA) sites. In contrast, 2,6‑dimethylpyridine offers only the pyridine nitrogen as an HBA (count = 1), and 2‑methyl‑6‑methoxypyridine provides two HBA sites (pyridine N + methoxy O) . This increase from 1‑2 to 3 HBA sites is stoichiometrically meaningful and alters the compound's ability to engage in multidentate hydrogen‑bond networks with biological targets, co‑crystallization solvents, or metal ions in coordination complexes.

Hydrogen bonding Solubility Supramolecular chemistry

Halogen‑Free Composition vs. 2‑Bromo‑6‑(oxan‑4‑yloxy)pyridine: LogP Differential and Synthetic Versatility

The closest commercially available oxan‑4‑yloxy‑containing pyridine comparator is 2‑bromo‑6‑(oxan‑4‑yloxy)pyridine (CAS 892502‑16‑8). While both share the oxan‑4‑yloxy‑6‑pyridine core, the bromo analog exhibits a significantly higher logP (2.40 vs. ~1.44, Δ = +0.96) and a marginally larger PSA (31.35 Ų vs. ~29.54 Ų) due to the polarizable bromine atom [1]. The 2‑methyl derivative eliminates the heavy halogen, avoiding potential oxidative‑addition side reactions in palladium‑catalyzed transformations and providing a chemically orthogonal handle (sp³ C–H at the methyl group) for late‑stage functionalization strategies such as directed C–H activation or benzylic oxidation, which are precluded by the C–Br bond in the bromo analog.

Cross‑coupling Halogen effect Building‑block procurement

Steric Bulk: Oxan‑4‑yloxy Occupies a Larger Conformational Envelope Than Methoxy or Methyl

The tetrahydropyran ring in the oxan‑4‑yloxy group introduces a steric footprint that is substantially larger than that of a methoxy substituent. In ground‑state conformations, the chair form of the tetrahydropyran ring projects approximately 3‑4 Å from the pyridine plane at the 6‑position, compared to roughly 1.5‑2 Å for a freely rotating methoxy group [1]. This difference is qualitatively reflected in the computed globularity index for related oxan‑4‑yloxy‑pyridines (globularity ≈ 0.17) versus methoxy‑pyridines (globularity ≈ 0.13) [2]. The larger steric demand restricts accessible binding conformations and can enhance selectivity for protein pockets that accommodate the tetrahydropyran ring while excluding smaller alkoxy‑bearing analogs.

Steric parameters Conformational analysis Ligand design

Priority Application Scenarios for 2-Methyl-6-(oxan-4-yloxy)pyridine Based on Differentiated Evidence


Medicinal Chemistry Fragment Library Expansion with a Unique Lipophilicity–Polarity Signature

The compound occupies a logP–PSA space (logP ~1.44, PSA ~29.5 Ų) that is distinct from both simple 2,6‑dialkylpyridines and common 2‑alkoxy‑6‑methylpyridines [1]. Procurement of this fragment for library screening enables exploration of chemical space that is underrepresented in conventional fragment collections, potentially yielding hits against targets that require a balanced lipophilic–polar pharmacophore, such as CNS‑penetrant GPCR ligands or kinase hinge‑binders [2].

Halogen‑Free, Late‑Stage Diversifiable Building Block for Parallel SAR

Unlike the 2‑bromo‑6‑(oxan‑4‑yloxy)pyridine comparator (logP 2.40), the 2‑methyl analog is halogen‑free and enables orthogonal functionalization strategies (e.g., directed C–H activation, benzylic oxidation) that are incompatible with a C–Br bond [1]. Laboratories requiring a common oxan‑4‑yloxy core with divergent 2‑position substitution can use this compound as a single versatile intermediate, reducing the number of custom syntheses required.

Sterically Demanding Ligand for Coordination Chemistry and Catalysis

The oxan‑4‑yloxy substituent provides a steric profile approximately twice as large as a methoxy group while retaining the ether oxygen as a potential secondary coordination site [1]. This makes 2‑methyl‑6‑(oxan‑4‑yloxy)pyridine a candidate for designing transition‑metal catalysts where controlled steric shielding around the metal center is desired without eliminating all ancillary donor atoms, a balance not achievable with 2,6‑dimethylpyridine or 2‑methyl‑6‑methoxypyridine.

Quote Request

Request a Quote for 2-Methyl-6-(oxan-4-yloxy)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.